molecular formula C24 H24 N5 O15 P3 . C6 H15 N B1142107 BzATP triethylammonium salt CAS No. 112898-15-4

BzATP triethylammonium salt

Cat. No.: B1142107
CAS No.: 112898-15-4
M. Wt: 816.58
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BzATP triethylammonium salt involves the benzoylation of adenosine triphosphate (ATP) to form 2ʹ (3ʹ)-O- (4-Benzoylbenzoyl)adenosine-­5ʹ-triphosphate. This reaction typically requires the use of benzoyl chloride and a suitable base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective benzoylation of the ATP molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The compound is typically produced in a lyophilized powder form for ease of storage and handling .

Chemical Reactions Analysis

Types of Reactions

BzATP triethylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified benzoyl groups .

Comparison with Similar Compounds

Biological Activity

BzATP triethylammonium salt, chemically known as 2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate tri(triethylammonium) salt, is a potent agonist of the purinergic P2X7 receptor. This compound is notable for its enhanced potency compared to ATP, exhibiting a 5-10 fold increase in activity, making it a valuable tool in pharmacological research and therapeutic applications.

P2X7 Receptor Agonism

This compound is primarily recognized for its role as a P2X7 receptor agonist . The effective concentration (EC50) values for activating P2X7 receptors are approximately:

  • Rat: 3.6 µM
  • Human: 7 µM
  • Mouse: 285 µM .

This compound has been shown to activate P2X7 receptors expressed in various cell types, including HEK-293 cells, where it induces significant changes in intracellular calcium levels, measured using fluorescent dyes .

Comparative Potency

In comparison to ATP, this compound demonstrates significantly greater potency at the P2X7 receptor. The EC50 values indicate that it can effectively stimulate receptor activity at lower concentrations than ATP, which is critical for studies involving purinergic signaling pathways .

Partial Agonist Activity

In addition to its role as a full agonist at P2X7 receptors, BzATP exhibits partial agonist activity at other P2X receptors:

  • P2X1: pEC50 = 8.7
  • P2Y1: Exhibits partial activation .

This dual functionality allows researchers to explore various signaling pathways and physiological responses mediated by these receptors.

pH Modulation and Non-Specific Effects

Research has indicated that this compound can induce changes in cytosolic pH independent of P2 receptor activation. Specifically, the presence of triethylamine (TEA), a component of the compound, can permeate cell membranes and alter intracellular pH levels. Studies have shown that BzATP-TEA can lead to alkalinization responses in cells, which are not replicated by ATP alone . This highlights the importance of controlling for non-specific effects when utilizing BzATP in experimental settings.

Case Studies

  • Calcium Signaling in MC3T3-E1 Cells:
    BzATP-TEA was found to cause a rapid increase in intracellular calcium levels in MC3T3-E1 cells, demonstrating its effectiveness as a P2X7 agonist. The study confirmed that this calcium influx was not due to TEA but rather the activation of P2X7 receptors .
  • Proton Efflux Studies:
    In experiments assessing proton efflux from cells, BzATP-TEA induced sustained increases in metabolic acid production that were dependent on glucose metabolism and phosphatidylinositol 3-kinase activity. The sustained phase of proton efflux was blocked by specific antagonists of the P2X7 receptor, confirming the receptor's role in mediating these effects .

Data Summary

Parameter Value
Chemical Name2'(3')-O-(4-benzoylbenzoyl)ATP triethylammonium salt
Potency (vs ATP)5 - 10 fold greater
EC50 (Rat)3.6 µM
EC50 (Human)7 µM
EC50 (Mouse)285 µM
Partial Agonist ActivityP2X1 (pEC50 = 8.7), P2Y1

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOVBTNCGADRTH-WBLDMZOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745566
Record name 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

816.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-15-4
Record name 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.